4-(Phenethylamino)butan-2-ol
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Overview
Description
4-(Phenethylamino)butan-2-ol is an organic compound that belongs to the class of amino alcohols It features a phenethylamine moiety attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with butanone in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and biocatalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Phenethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Phenethylamino)butan-2-one.
Reduction: Formation of 4-(Phenethylamino)butane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-(Phenethylamino)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Phenethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares the phenethylamine moiety but lacks the butanol backbone.
Butan-2-ol: Contains the butanol structure but lacks the phenethylamine moiety.
4-(Morpholin-4-yl)butan-2-ol: Similar structure with a morpholine ring instead of the phenethylamine moiety.
Uniqueness
4-(Phenethylamino)butan-2-ol is unique due to the combination of the phenethylamine and butanol structures, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields .
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(2-phenylethylamino)butan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-11(14)7-9-13-10-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
ASJZXXHHEBKJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCCC1=CC=CC=C1)O |
Origin of Product |
United States |
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